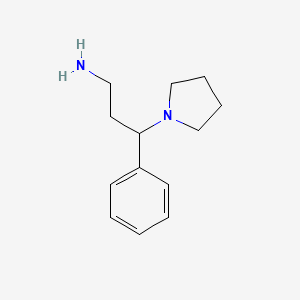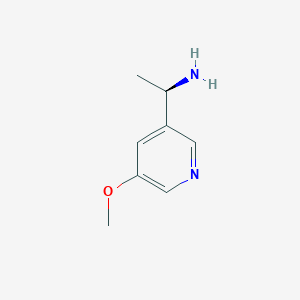
(1r)-1-(5-Methoxypyridin-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(5-Methoxypyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(5-Methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine.
Functional Group Introduction: The methoxy group is introduced to the pyridine ring through a methylation reaction using reagents like methyl iodide and a base such as potassium carbonate.
Formation of Ethanamine Side Chain: The ethanamine side chain is introduced through a reductive amination reaction. This involves the reaction of the intermediate aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1r)-1-(5-Methoxypyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the ethanamine side chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
(1r)-1-(5-Methoxypyridin-3-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (1r)-1-(5-Methoxypyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
(1r)-1-(5-Hydroxypyridin-3-yl)ethan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
(1r)-1-(5-Methylpyridin-3-yl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
(1r)-1-(5-Chloropyridin-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(1r)-1-(5-Methoxypyridin-3-yl)ethan-1-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(1R)-1-(5-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-8(11-2)5-10-4-7/h3-6H,9H2,1-2H3/t6-/m1/s1 |
InChIキー |
QOYFXTOTRSOBBT-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CC(=CN=C1)OC)N |
正規SMILES |
CC(C1=CC(=CN=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


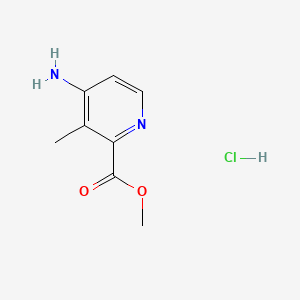
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
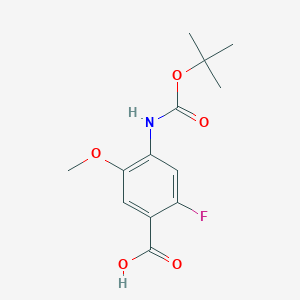



![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)

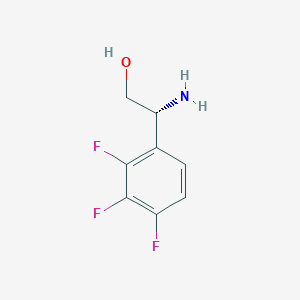
![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)

![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
